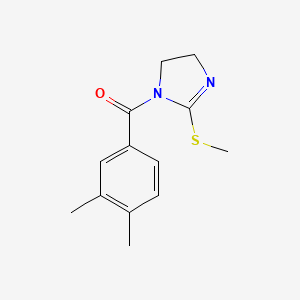

![molecular formula C17H16N2O3 B2649966 3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide CAS No. 2415468-97-0](/img/structure/B2649966.png)

3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is unique and has a wide array of biological activities, making it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .科学的研究の応用

Pharmacological Properties and Drug Discovery

The structural core motif of 2-amino-3-cyano-4H-chromenes has garnered significant attention due to its potential pharmacological properties. Researchers have explored synthetic methods for these compounds, particularly focusing on their biological activities . These derivatives serve as key intermediates for subsequent transformations and inspire drug discovery efforts.

Multicomponent Reactions (MCRs)

The most useful method for constructing 2-amino-4H-pyran-3-carbonitriles involves multicomponent reactions (MCRs). These reactions combine aldehydes or isatin with malononitrile and β-ketoesters, enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst. The resulting heterocyclic compounds are versatile intermediates for further functionalization .

Chiral 2-Amino-3-cyano-4H-chromenes

In 2015, a review article highlighted organocatalyzed synthetic strategies for constructing chiral 2-amino-3-cyano-4H-chromene derivatives. Despite their importance in synthetic, biological, and medicinal chemistry, a comprehensive summary of synthetic methodologies and applications of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives had not been reported until now .

JNK2 and JNK3 Kinase Inhibitors

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been explored as inhibitors of JNK2 and JNK3 kinases. X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction in the ATP-binding site .

Anti-Markovnikov Alkene Hydromethylation

Catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, enables formal anti-Markovnikov alkene hydromethylation—a valuable transformation .

Antimicrobial Activity

Among synthesized derivatives, compound 12 demonstrated significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .

将来の方向性

特性

IUPAC Name |

3-cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c18-10-12-3-1-4-13(9-12)16(20)19-11-17(21)7-2-5-15-14(17)6-8-22-15/h1,3-4,6,8-9,21H,2,5,7,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVWKNTVGCGCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CC(=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)

![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)

![(2Z)-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2649889.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B2649892.png)

![2-tert-butyl-1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2649893.png)

![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)

![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)

methanone](/img/structure/B2649901.png)

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)